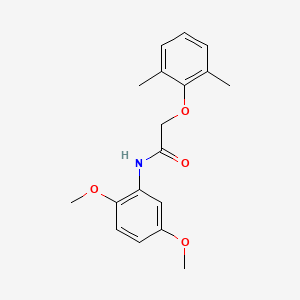

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide is an acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a 2,6-dimethylphenoxy moiety linked via an acetamide backbone. This structure combines aromatic methoxy and methyl substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12-6-5-7-13(2)18(12)23-11-17(20)19-15-10-14(21-3)8-9-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFKILYYFSGWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974795 | |

| Record name | N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5938-36-3 | |

| Record name | N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Physicochemical Properties

Table 2: Physical and Crystallographic Data

- Crystallography: The target compound’s 2,6-dimethylphenoxy group likely forms intermolecular N–H⋯O bonds similar to those in and , affecting solubility and stability .

- Lipophilicity : The ethoxy group in increases lipophilicity compared to methoxy, suggesting the target compound may have moderate membrane permeability .

Table 3: Toxicity Data for Acetamide Derivatives

| Compound Name | Toxicity Profile | Reference ID |

|---|---|---|

| 2-(p-butoxyphenoxy)-N-(2,6-dimethylphenyl)acetamide | LD50 (oral, mouse): 400 mg/kg | |

| N-(2,6-diethylphenyl)-2-methoxyacetamide | No acute toxicity data available |

- Toxicity: Compounds with diethylaminoethyl or nitroso groups () show higher toxicity (e.g., LD50 = 25 mg/kg IV), whereas simpler methoxy/acetamide derivatives like the target compound may have safer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.